molecular formula C13H21Cl3N2 B1475235 N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine dihydrochloride CAS No. 1988082-93-4

N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine dihydrochloride

Cat. No.: B1475235
CAS No.: 1988082-93-4
M. Wt: 311.7 g/mol
InChI Key: VSNNOXMAWLOPJN-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine dihydrochloride”, related compounds have been synthesized through various methods. For instance, the oxidation of 4-chlorobenzyl alcohol to 4-chlorobenzoic acid involves the use of hypochlorite as an oxidant . Another study discusses the synthesis of N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide, which involves slow evaporation and recrystallization under mild conditions .


Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string and InChI key. For instance, a related compound, “N-(4-Chlorobenzyl)-N-methylguanidine”, has the SMILES string CN(CC(C=C1)=CC=C1Cl)C(N)=N and the InChI key VDTFMYJKEJUYOU-UHFFFAOYSA-N . Another related compound, “N-(4-Chlorobenzyl)-2-(4-methylpiperidin-1-yl)ethanamine dihydrochloride”, has the SMILES string ClC(C=C1)=CC=C1CNCCN2CCC(C)CC2.Cl.Cl and the InChI key YGLIKFDBNXPEQC-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be represented by its molecular formula, average mass, and monoisotopic mass. For instance, a related compound, “N-(4-Chlorobenzyl)-4-piperidin amine dihydrochloride”, has the molecular formula C12H19Cl3N2, average mass 297.652 Da, and monoisotopic mass 296.061371 Da .

Scientific Research Applications

Degradation of Nitrogen-containing Compounds

Advanced Oxidation Processes (AOPs) have proven effective in mineralizing nitrogen-containing compounds, improving the efficacy of overall treatment schemes. These compounds, which include aromatic and aliphatic amines, are resistant to conventional degradation processes and are a concern due to their toxic and hazardous nature in water. The degradation of these compounds is highly sensitive to pH, and mechanisms differ across pH values, with ozone showing high reactivity towards most amines, dyes, and pesticides. Cavitation presents a promising pre-treatment method for cost reduction, and hybrid methods under optimized conditions offer synergistic effects tailored for specific effluents (Bhat & Gogate, 2021).

Synthesis and Structural Properties

The reaction of chloral with substituted anilines leads to various products depending on the amine type and reaction conditions. High-resolution spectroscopy and ab initio calculations provide insights into the conformation of products formed from such reactions, highlighting the versatility of nitrogen-containing compounds in synthesis applications (Issac & Tierney, 1996).

Occurrence and Control in Water

Nitrogenous disinfection by-products (N-DBPs) in drinking water, including nitrosamines and haloacetonitriles, pose significant health risks due to their high genotoxicity and cytotoxicity. The occurrence of N-DBPs is likely to increase with water sources impacted by wastewater and algae. Strategies for controlling N-DBP formation include optimizing water treatment processes to reduce the formation of these compounds while achieving disinfection goals (Bond et al., 2011).

Application in Organic Synthesis

N-halo reagents, such as N-halo amines and N-halo sulfonamides, find extensive application in organic synthesis for various functional group transformations. These include oxidation reactions, halogenation, acylation, and aziridination, among others. The development of new N-halo reagents and their application in organic reactions is an area of active research, offering potential for creating compounds with specific properties (Kolvari et al., 2007).

Safety and Hazards

The safety data sheet for a related compound, 4-Chlorobenzyl alcohol, indicates that it is flammable and combustible. Containers may explode when heated. The combustion products include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas .

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2.2ClH/c1-16(13-6-8-15-9-7-13)10-11-2-4-12(14)5-3-11;;/h2-5,13,15H,6-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNNOXMAWLOPJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)Cl)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine dihydrochloride
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